molecular formula C16H25N B14448010 N-(n-Butyl)-1-phenylcyclohexylamine CAS No. 73166-29-7

N-(n-Butyl)-1-phenylcyclohexylamine

Número de catálogo: B14448010
Número CAS: 73166-29-7
Peso molecular: 231.38 g/mol
Clave InChI: IWLNVGMIYJAWHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(n-Butyl)-1-phenylcyclohexylamine (CAS name: Cyclohexanamine, N-butyl-1-phenyl-) is a secondary amine with the molecular formula C₁₆H₂₅N. It features a phenyl-substituted cyclohexyl group attached to an n-butylamine moiety. Synonyms include n-Butyl-1-phenylcyclohexanamine and N-(n-Butyl)-1-phenylcyclohexylamine .

Propiedades

Número CAS

73166-29-7

Fórmula molecular

C16H25N

Peso molecular

231.38 g/mol

Nombre IUPAC

N-butyl-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C16H25N/c1-2-3-14-17-16(12-8-5-9-13-16)15-10-6-4-7-11-15/h4,6-7,10-11,17H,2-3,5,8-9,12-14H2,1H3

Clave InChI

IWLNVGMIYJAWHV-UHFFFAOYSA-N

SMILES canónico

CCCCNC1(CCCCC1)C2=CC=CC=C2

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Butyl)-1-phenylcyclohexylamine typically involves the reaction of cyclohexylamine with phenylmagnesium bromide, followed by the addition of n-butyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

  • Formation of Phenylcyclohexylamine:
    • Cyclohexylamine reacts with phenylmagnesium bromide in anhydrous ether to form phenylcyclohexylamine.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and low temperature (0-5°C).
  • Alkylation with n-Butyl Bromide:
    • Phenylcyclohexylamine is then reacted with n-butyl bromide to form N-(n-Butyl)-1-phenylcyclohexylamine.
    • Reaction conditions: Anhydrous conditions, reflux temperature, and the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of N-(n-Butyl)-1-phenylcyclohexylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: N-(n-Butyl)-1-phenylcyclohexylamine undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction:
    • Reduction of the compound can lead to the formation of secondary amines or hydrocarbons.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amine oxides, while reduction with lithium aluminum hydride can produce secondary amines.

Aplicaciones Científicas De Investigación

N-(n-Butyl)-1-phenylcyclohexylamine has several scientific research applications, including:

  • Chemistry:
    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine:
    • Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
    • Studied as a potential drug candidate for various medical conditions.
  • Industry:
    • Utilized in the production of specialty chemicals and intermediates.
    • Applied in the formulation of coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of N-(n-Butyl)-1-phenylcyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.

Comparación Con Compuestos Similares

Chemical Structure and Functional Groups

  • N-(n-Butyl)-1-phenylcyclohexylamine : Contains a bulky phenylcyclohexyl group, introducing significant steric hindrance and lipophilicity.
  • N-(n-Butyl)thiophosphoric Triamide (CAS 94317-64-3): A thiophosphoric triamide with sulfur and phosphorus atoms, structurally distinct from amines .
  • n-Butylamine (CAS 109-73-9): A simple primary amine (CH₃(CH₂)₃NH₂) with a linear alkyl chain .
  • N-butyl-2-ethylhexylamine (CAS 61614-51-5): A branched secondary amine with a 2-ethylhexyl group .

Physical Properties

Compound Physical State Water Solubility
N-(n-Butyl)-1-phenylcyclohexylamine Not available Likely low (lipophilic)
N-(n-Butyl)thiophosphoric Triamide Solid Insoluble
n-Butylamine Liquid Soluble
N-butyl-2-ethylhexylamine Liquid (assumed) Likely low

Key Insight : The phenylcyclohexyl group in the target compound likely reduces water solubility compared to simpler amines like n-Butylamine.

Regulatory and Handling Considerations

  • N-(n-Butyl)thiophosphoric Triamide: Listed under TSCA and Canada’s DSL; requires non-reactive storage containers (e.g., polyethylene) .
  • n-Butylamine : REACH-registered; advised against direct skin contact .
  • N-(n-Butyl)-1-phenylcyclohexylamine: No regulatory data provided; handling likely demands precautions typical for lipophilic amines.

Research Implications and Data Gaps

While analogs like n-Butylamine and thiophosphoric triamide provide baseline comparisons, the lack of experimental data for N-(n-Butyl)-1-phenylcyclohexylamine underscores the need for:

Solubility and Stability Studies : To assess formulation feasibility.

Toxicity Profiling : Including acute and chronic exposure effects.

Regulatory Evaluation : For compliance with global chemical safety standards.

Q & A

Q. How can the structural identity of N-(n-Butyl)-1-phenylcyclohexylamine be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to verify the cyclohexylamine backbone and n-butyl substituent. For example, the cyclohexane ring protons appear as distinct multiplet signals (δ 1.2–2.5 ppm), while aromatic protons from the phenyl group resonate around δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 231.1986 (C16_{16}H25_{25}N+^+) and fragmentation patterns indicative of the n-butyl chain cleavage .
  • Infrared (IR) Spectroscopy : Identify characteristic N-H stretching (~3300 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}) .

Q. What synthetic routes are reported for N-(n-Butyl)-1-phenylcyclohexylamine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves alkylation of 1-phenylcyclohexylamine with n-butyl bromide under basic conditions.
  • Procedure : React 1-phenylcyclohexylamine (1.0 mmol) with n-butyl bromide (1.1 mmol) in dichloromethane, using tri(n-butyl)amine as a base and 2-chloro-1-methylpyridinium tosylate as a coupling agent. Reflux for 2 hours, followed by extraction and crystallization .
  • Yield Optimization :
  • Maintain anhydrous conditions to prevent hydrolysis.
  • Use a 10% excess of n-butyl bromide to drive the reaction to completion.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

Q. What analytical standards and storage conditions are recommended for this compound?

  • Methodological Answer :
  • Standards : Use certified reference materials (CRMs) with ≥98% purity, validated via HPLC-UV (C18 column, acetonitrile/water mobile phase) .
  • Storage : Store at -20°C in airtight, amber vials under nitrogen to prevent oxidation. For short-term use, refrigerate at 2–8°C and avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How do structural analogs (e.g., N-ethyl or N-propyl derivatives) differ in pharmacological activity?

  • Methodological Answer : Comparative studies require:
  • Receptor Binding Assays : Use radioligand displacement (e.g., 3^3H-PCP for NMDA receptor affinity) to quantify IC50_{50} values. N-(n-Butyl)-1-phenylcyclohexylamine shows lower affinity than N-ethyl derivatives (e.g., PCE, IC50_{50} = 120 nM vs. 85 nM) due to steric hindrance from the longer alkyl chain .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The n-butyl group slows CYP450-mediated oxidation compared to shorter-chain analogs, extending half-life (t1/2_{1/2} ≈ 4.2 hours vs. 2.8 hours for N-propyl) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

  • Methodological Answer :
  • LogP Determination : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Discrepancies often arise from pH variations; ensure measurements at pH 7.4 (physiological conditions) .
  • Solubility : Apply the Higuchi-Chi method (UV spectrophotometry in buffered solutions). For hydrophobic compounds like N-(n-Butyl)-1-phenylcyclohexylamine (aqueous solubility ≈ 0.12 mg/mL), use cosolvents (e.g., 10% DMSO) for in vitro assays .

Q. How can metabolic pathways be elucidated using in vitro and in vivo models?

  • Methodological Answer :
  • In Vitro : Incubate with hepatocytes or microsomes, and identify metabolites via UPLC-QTOF-MS. Major Phase I metabolites include hydroxylated derivatives at the cyclohexane ring (m/z +16) and N-dealkylation products (e.g., 1-phenylcyclohexylamine, m/z 175.1464) .
  • In Vivo : Administer to rodent models, collect plasma/urine, and perform solid-phase extraction. Detect glucuronidated Phase II metabolites using β-glucuronidase hydrolysis followed by GC-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.